5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C18H13ClFN3OS It is known for its unique structure, which includes a pyrimidine ring substituted with chloro, fluorobenzyl, sulfanyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrimidine core.
Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated through a thiolation reaction, typically using thiourea or a similar reagent.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-4-pyrimidinecarboxamide
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)-4-pyrimidinecarboxamide
Uniqueness
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13ClFN3OS |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13ClFN3OS/c19-15-10-21-18(25-11-12-6-8-13(20)9-7-12)23-16(15)17(24)22-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24) |
InChI Key |
XCHWKDWIYGOUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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